molecular formula C11H12O3 B11905100 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B11905100
M. Wt: 192.21 g/mol
InChI Key: VRLYKOPMSXOEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aryl bromides and transition-metal catalyzed coupling reactions . Another approach involves the free radical cyclization cascade, which is an excellent method for constructing complex benzofuran derivatives .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of proton quantum tunneling to reduce side reactions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its diverse pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique structural features of benzofuran allow it to interact with various biological targets, leading to its diverse biological activities. For example, it may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Uniqueness: 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-6-3-4-7(2)10-8(6)5-9(14-10)11(12)13/h3-4,9H,5H2,1-2H3,(H,12,13)

InChI Key

VRLYKOPMSXOEIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.